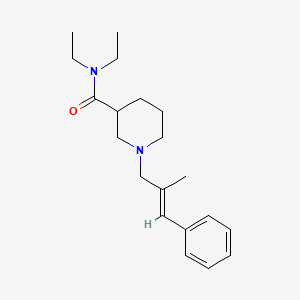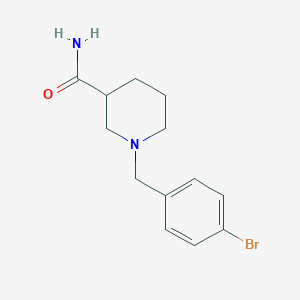amino]ethanol](/img/structure/B3851479.png)
2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol
Overview
Description
2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol (NAPBPE) is a chemical compound that has been studied for its potential therapeutic effects. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to have potential as an anti-inflammatory and analgesic agent. In
Mechanism of Action
The mechanism of action of 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol is not fully understood, but it is thought to involve the modulation of several signaling pathways. 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of inflammation and metabolism. Additionally, 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the synovial fluid of arthritic rats. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in the spinal cord of rats with neuropathic pain. Furthermore, 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons, in the hippocampus of rats.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol in lab experiments is its potential as an anti-inflammatory and analgesic agent. It has been shown to have potent effects in animal models of arthritis and neuropathic pain, making it a valuable tool for studying these conditions. Additionally, 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to have potential as a neuroprotective agent, which could be useful for studying neurodegenerative diseases. One limitation of using 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol. One direction is to further investigate its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and apoptosis, but more studies are needed to determine its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells, but more studies are needed to determine its mechanism of action and potential use in cancer therapy. Additionally, more studies are needed to determine the safety and efficacy of 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol in humans, as most of the studies to date have been performed in animal models.
Scientific Research Applications
2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been studied for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Furthermore, 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)methyl-propylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-10-18(11-12-19)13-14-8-9-17(20-2)16-7-5-4-6-15(14)16/h4-9,19H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQWHFFFRFHBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C2=CC=CC=C12)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4-Methoxy-1-naphthyl)methyl](propyl)amino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methoxyphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B3851405.png)

![(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3851426.png)



![2-{benzyl[3-(4-chlorophenoxy)benzyl]amino}ethanol](/img/structure/B3851464.png)
![1-{4-[4-(cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3851469.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-methylphenyl)piperazine](/img/structure/B3851488.png)
![4-[(4-acetyl-1-piperazinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B3851493.png)
![2-[benzyl(2-methyl-2-buten-1-yl)amino]ethanol](/img/structure/B3851496.png)